REACTION_CXSMILES
|
[OH-].[OH-].[C:3]1([B+2])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[F-].[K+].Cl[C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[CH2:15][C:16]#[N:17]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.C1COCC1>[C:16]([CH2:15][C:14]1[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[N:17] |f:0.1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC#N)C=CC=C1
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aryl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].C1(=CC=CC=C1)[B+2]
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
6 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried resealable Schlenk tube
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated
|
Type
|
ADDITION
|
Details
|
were added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ether (30 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with 1.0 M NaOH (20 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(C=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |